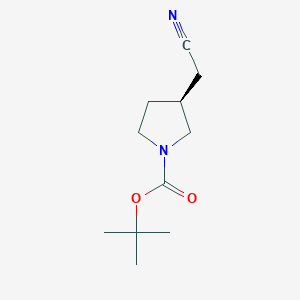
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate is a chemical compound with the linear formula C12H11ClN2O3 . It is a versatile compound with immense potential for scientific research. Its unique structure allows for intricate studies on various biological processes, making it a valuable tool in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydroquinolines
Application: A key application of Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate is in the synthesis of
Method: The process involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. This method is efficient for synthesizing highly substituted tetrahydroquinolines through a Knoevenagel condensation followed by aza-Michael–Michael addition .
Results: The result is a diverse array of tetrahydroquinoline derivatives, which are valuable in the development of new drugs and have applications in pesticides, antioxidants, photosensitizers, and dyes .
Green Chemistry Synthesis
Application: Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate contributes to green chemistry practices by enabling cleaner synthesis methods for quinoline derivatives .
Method: The compound can be used in various green synthesis techniques, such as microwave-assisted reactions, solvent-free conditions, and photocatalytic synthesis, reducing the environmental impact of chemical processes .
Results: These methods lead to the production of quinolines with a reduced carbon footprint, aligning with the societal push towards more sustainable chemical processes .
Pharmaceutical Intermediates
Application: This compound serves as an intermediate in the synthesis of heterocyclic compounds, which are integral to the structure of many top-selling pharmaceuticals .
Method: The versatility of Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate allows for its incorporation into various pharmaceutical compounds with activities such as anticancer, antibacterial, anti-tumor, and anti-inflammatory .
Results: The use of this compound in drug synthesis supports the development of new medications with potent biological activities, addressing a range of health conditions .
Industrial Chemistry Applications
Application: In the field of industrial chemistry, Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate is utilized for the synthesis of compounds used in industrial processes .
Method: Its reactivity and stability make it suitable for large-scale synthesis, contributing to the production of industrial chemicals .
Results: The compound’s applications extend to the manufacturing of materials that require specific chemical properties, such as stability under various conditions .
Development of Photosensitizers
Application: The compound is used in the development of photosensitizers, which are crucial in photodynamic therapy for treating cancer .
Method: By incorporating Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate into the molecular structure of photosensitizers, researchers can enhance the efficacy of these compounds .
Results: Improved photosensitizers contribute to more effective cancer treatments, with the potential to selectively target cancer cells while minimizing damage to healthy tissue .
Antioxidant Properties
Application: Research has indicated that derivatives of Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate exhibit antioxidant properties .
Method: The compound’s structure allows for the scavenging of free radicals, which is a key mechanism in antioxidant activity .
Results: These antioxidant properties are beneficial in developing treatments for diseases caused by oxidative stress, such as neurodegenerative disorders .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-6-7(17-2)4-5-8(9)10(13)15-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPPWAYYTPWNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)OC)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671247 | |
| Record name | Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate | |
CAS RN |
1189107-22-9 | |
| Record name | Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















